

Spectroscopic Profile of 5-Aminoisoxazole-4-carboxamide and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *5-Aminoisoxazole-4-carboxamide hydrogensulfate*

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Introduction

5-Aminoisoxazole-4-carboxamide and its analogs are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of their structural and electronic properties is paramount for the rational design and development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. This technical guide provides an in-depth overview of the spectroscopic data for 5-aminoisoxazole derivatives, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Disclaimer: Spectroscopic data for **5-Aminoisoxazole-4-carboxamide hydrogensulfate** is not readily available in the public domain. The data presented herein is based on closely related 5-aminoisoxazole derivatives and established principles of spectroscopic interpretation.

Spectroscopic Data of 5-Aminoisoxazole Derivatives

The following tables summarize the characteristic spectroscopic data for various 5-aminoisoxazole analogs. This information serves as a valuable reference for the characterization of novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives

Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity	Assignment
5-amino-3-phenylisoxazole-4-carbonitrile	CDCl ₃	8.22 (s, 2H), 7.88 (d, J=7.6 Hz, 2H), 7.12 (d, J=8.8 Hz, 2H)	NH ₂ , Ar-H
1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine	CDCl ₃	7.64-7.40 (2d, J=8.6 Hz, 4H), 5.30 (s, 1H), 3.80 (dd, J=5.0, 4.8 Hz, 4H), 3.35 (dd, J=5.0, 4.8 Hz, 4H)	Ar-H, C4-H, -CH ₂ -O-CH ₂ -, -CH ₂ -N-CH ₂ -
N-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide	CDCl ₃	8.49 (s, 1H), 7.64-7.14 (m, 5H), 5.50 (s, 1H), 3.33 (m, 4H), 1.67 (m, 6H)	NH, Ar-H, C4-H, -CH ₂ -N-CH ₂ -, -(CH ₂) ₃ -

Table 2: ¹³C NMR Spectroscopic Data of 5-Aminoisoxazole Derivatives

Compound	Solvent	Chemical Shift (δ , ppm)	Assignment
5-amino-3-phenylisoxazole-4-carbonitrile[1]	CDCl ₃	166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07	C=O, C5, Ar-C, C3, Ar-C, CN, Ar-C, C4
1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine[2]	CDCl ₃	171.4 (C3), 162.5 (C5), 135.6, 128.9, 128.3, 127.8 (Ar-C), 76.6 (C4), 65.9, 46.7 (-CH ₂ -O-CH ₂ -, -CH ₂ -N-CH ₂ -)	C3, C5, Ar-C, C4, -CH ₂ -O-CH ₂ -, -CH ₂ -N-CH ₂ -
3,5-diphenylisoxazole	CDCl ₃	170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4	C5, C3, Ar-C, C4

Infrared (IR) Spectroscopy Data

The IR spectrum of 5-aminoisoxazole derivatives is characterized by absorptions corresponding to the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Frequencies for 5-Aminoisoxazole Derivatives

Functional Group	Wavenumber (cm-1)	Intensity
N-H stretch (amine)	3500 - 3300	Medium
C=O stretch (amide)	1680 - 1630	Strong
C=N stretch (isoxazole ring)	1650 - 1550	Medium
C=C stretch (isoxazole ring)	1500 - 1400	Medium
N-O stretch (isoxazole ring)[3]	1153	Medium
C-N stretch (isoxazole ring)[3]	1276	Medium
C-O stretch (isoxazole ring)[3]	1068	Medium

Mass Spectrometry (MS) Data

Mass spectrometry of 5-aminoisoxazole derivatives typically proceeds via electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M^+) is usually observed. The fragmentation of the isoxazole ring is a key diagnostic feature.

Expected Fragmentation Pattern:

The isoxazole ring is susceptible to cleavage upon ionization. Common fragmentation pathways include:

- Cleavage of the N-O bond: This is often the initial and most facile fragmentation step.
- Loss of CO and HCN: Subsequent rearrangements and cleavages can lead to the loss of small, stable neutral molecules.
- Fission of the ring: The five-membered ring can undergo various modes of fission, leading to a complex pattern of fragment ions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.^[4] The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Optimize parameters such as the number of scans, relaxation delay, and pulse width.
 - Reference the spectrum to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
 - A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

FT-IR Spectroscopy

- **Sample Preparation:**
 - **Solids (KBr Pellet):** Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Solids (Nujol Mull):** Grind a small amount of the solid sample and mix it with a drop of Nujol (mineral oil) to form a paste.^[5] Spread the mull between two KBr or NaCl plates.^[5]

- Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.^[5]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the KBr pellet/plates with Nujol).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

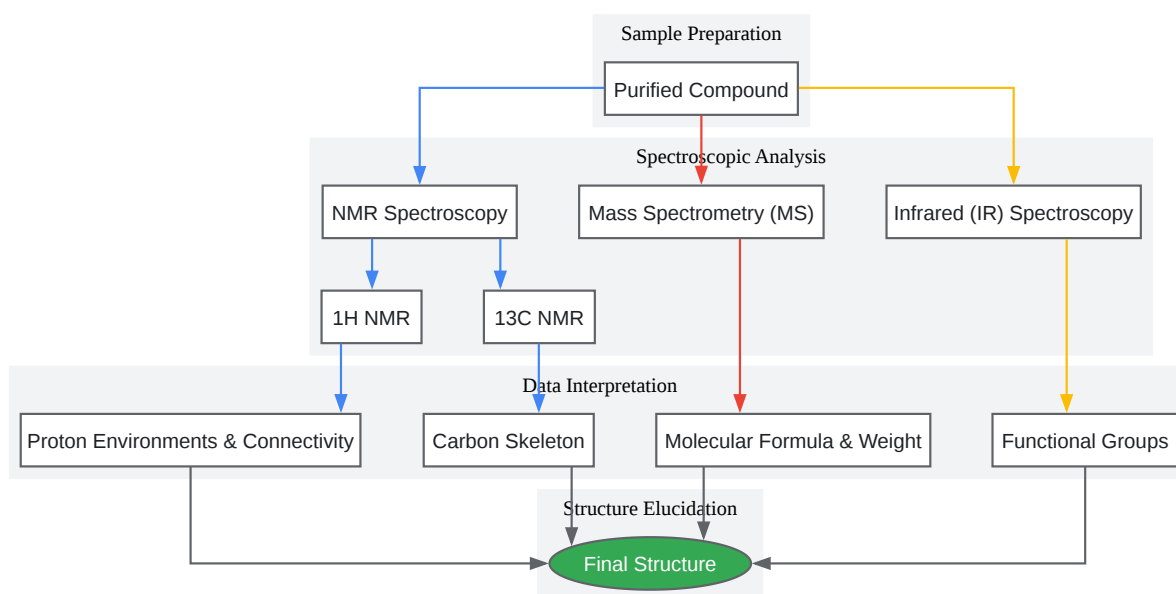
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.^[6]
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Optimize the ionization conditions (e.g., spray voltage, capillary temperature for ESI).
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of selected parent ions.

Mandatory Visualization

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as a 5-aminoisoxazole derivative, using a combination of spectroscopic techniques.



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Caption: A logical workflow for the elucidation of molecular structures. Caption: A logical workflow for the elucidation of molecular structures.

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